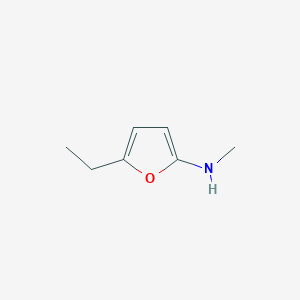
5-(6-Bromopyrazin-2-yl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Bromopyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a pyrazine ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Bromopyrazin-2-yl)thiazol-2-amine typically involves the reaction of 6-bromopyrazine-2-carboxylic acid with thioamides under specific conditions. One common method includes the use of phosphorus pentachloride (PCl5) as a catalyst to facilitate the formation of the thiazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as halogenation, cyclization, and purification to obtain the final product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(6-Bromopyrazin-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other functional groups, such as amines, thiols, or alkyl groups, using appropriate reagents.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and alkyl halides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazoles and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-(6-Bromopyrazin-2-yl)thiazol-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Chemical Synthesis: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(6-Bromopyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the pyrazine ring can form halogen bonds with target proteins, enhancing binding affinity and specificity . The thiazole ring can interact with active sites of enzymes, inhibiting their activity and disrupting cellular processes. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Bromophenyl)thiazol-2-amine: Similar structure with a bromine atom in the phenyl ring instead of the pyrazine ring.
2-Aminothiazole: Lacks the bromopyrazine moiety but shares the thiazole ring structure.
6-Bromopyrazine-2-carboxamide: Contains the bromopyrazine moiety but lacks the thiazole ring.
Uniqueness
5-(6-Bromopyrazin-2-yl)thiazol-2-amine is unique due to the presence of both the bromopyrazine and thiazole rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H5BrN4S |
|---|---|
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
5-(6-bromopyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H5BrN4S/c8-6-3-10-1-4(12-6)5-2-11-7(9)13-5/h1-3H,(H2,9,11) |
InChI-Schlüssel |
ZHMANWFKQWZNDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)Br)C2=CN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)

![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)





![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)




